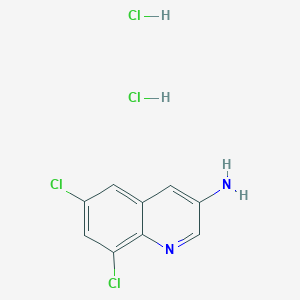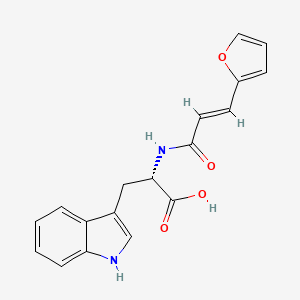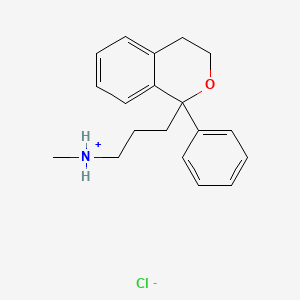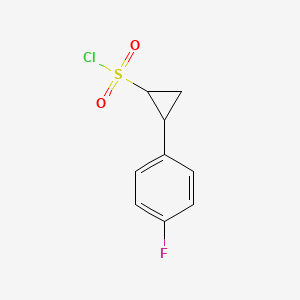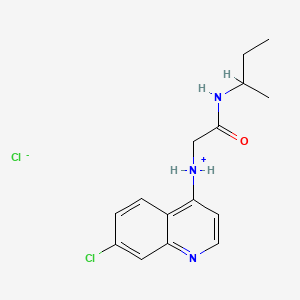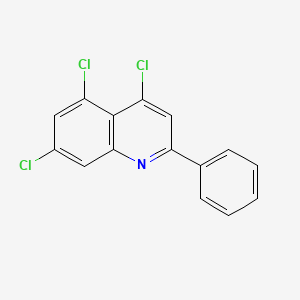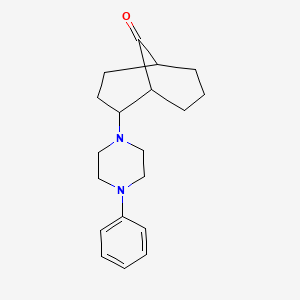
BICYCLO(3.3.1)NONAN-9-ONE, 2-(4-PHENYL-1-PIPERAZINYL)-, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- is a complex organic compound with the molecular formula C19H26N2O and a molecular weight of 298.4225 This compound is characterized by its bicyclic structure, which includes a nonan-9-one core and a phenyl-piperazinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo(3.3.1)nonane structure.
Introduction of the Ketone Group: The ketone group at the 9-position can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Phenyl-Piperazinyl Group: The final step involves the nucleophilic substitution reaction where the phenyl-piperazinyl group is attached to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenyl-piperazinyl group can undergo substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Phenylpiperazine, various nucleophiles and electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- involves its interaction with specific molecular targets. The phenyl-piperazinyl group is known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.3.1)nonan-9-one: Lacks the phenyl-piperazinyl group, resulting in different chemical properties and applications.
2-(4-Phenyl-1-piperazinyl)cyclohexanone: Similar structure but with a cyclohexanone core instead of a bicyclic nonanone core.
2-(4-Phenyl-1-piperazinyl)butanone: Contains a butanone core, leading to different reactivity and applications.
Uniqueness
Bicyclo(3.3.1)nonan-9-one, 2-(4-phenyl-1-piperazinyl)-, exo- is unique due to its bicyclic structure combined with the phenyl-piperazinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
4177-34-8 |
|---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)bicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C19H26N2O/c22-19-15-5-4-8-17(19)18(10-9-15)21-13-11-20(12-14-21)16-6-2-1-3-7-16/h1-3,6-7,15,17-18H,4-5,8-14H2 |
InChI Key |
UWHFQUNBQINORU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C(C1)C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


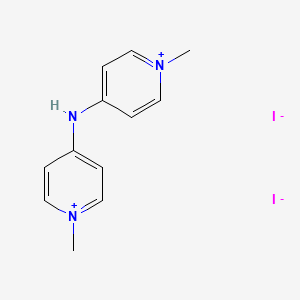
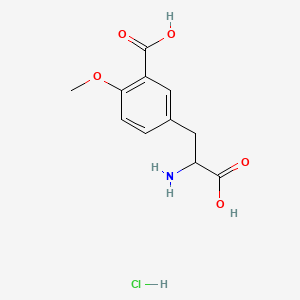
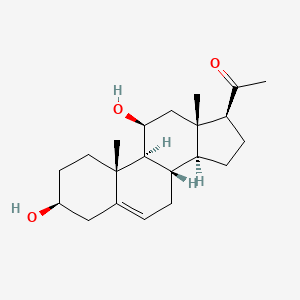
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
